

An In-depth Technical Guide to 2,4-Dimethoxypyrimidine-5-boronic acid

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Compound of Interest

Compound Name: 2,4-Dimethoxypyrimidine-5-boronic acid

Cat. No.: B1301089

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxypyrimidine-5-boronic acid is a versatile heterocyclic organic compound that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its pyrimidine core is a common scaffold in numerous biologically active molecules, and the presence of the boronic acid functional group makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures, particularly biaryl and heteroaryl structures.

This technical guide provides a comprehensive overview of the physicochemical properties, a representative experimental protocol for its application in Suzuki-Miyaura coupling, and a discussion of its significance in research and development.

Physicochemical Properties

The physicochemical properties of **2,4-Dimethoxypyrimidine-5-boronic acid** are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₉ BN ₂ O ₄	[1]
Molecular Weight	183.96 g/mol	[1]
Appearance	White to off-white solid/crystalline powder	[1]
Melting Point	113-117 °C	
Solubility	Soluble in DMSO (100 mg/mL)	
Purity (Assay)	Typically available in 90% to >98% purity	[1]
Common Impurities	May contain 5-bromo-2,4-dimethoxypyrimidine and varying amounts of its corresponding anhydride.	[1]
Storage Conditions	Recommended storage at 2-8°C for short-term and -20°C for long-term (up to 3 years for the powder).	
Solution Storage	Stock solutions in solvent should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).	[2]
CAS Number	89641-18-9	[1]

Experimental Protocols: Application in Suzuki-Miyaura Cross-Coupling

2,4-Dimethoxypyrimidine-5-boronic acid is frequently utilized in Suzuki-Miyaura cross-coupling reactions to introduce the 2,4-dimethoxypyrimidin-5-yl moiety onto various molecular

scaffolds. Below is a general, representative protocol for a microwave-assisted Suzuki-Miyaura coupling reaction.

Disclaimer: This protocol is a general guideline and may require optimization based on the specific substrate, desired scale, and available laboratory equipment.

Materials:

- **2,4-Dimethoxypyrimidine-5-boronic acid**
- Aryl or heteroaryl halide (e.g., aryl bromide)
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$])
- Base (e.g., Potassium carbonate [K_2CO_3])
- Solvent system (e.g., 1,4-dioxane and water)
- Inert gas (Argon or Nitrogen)
- Microwave reactor
- Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure:

- Reaction Setup:
 - To a microwave reaction vial, add the aryl halide (1.0 eq), **2,4-Dimethoxypyrimidine-5-boronic acid** (1.0-1.5 eq), and potassium carbonate (2.0-3.0 eq).
 - Add the palladium catalyst, for instance, $\text{Pd}(\text{PPh}_3)_4$ (0.5-5 mol%).
 - The reaction vessel is sealed and the atmosphere is replaced with an inert gas (e.g., by evacuating and backfilling with argon three times).
- Solvent Addition:

- Under the inert atmosphere, add the degassed solvent system (e.g., a mixture of 1,4-dioxane and water). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
- Microwave-Assisted Reaction:
 - Place the sealed vial into the microwave reactor.
 - Heat the reaction mixture to the desired temperature (typically 80-120 °C) for a specified time (e.g., 15-30 minutes).^[3] The progress of the reaction should be monitored by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up:
 - Once the reaction is complete, allow the mixture to cool to room temperature.
 - Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product is then purified by a suitable method, most commonly column chromatography on silica gel, to yield the desired coupled product.

Characterization:

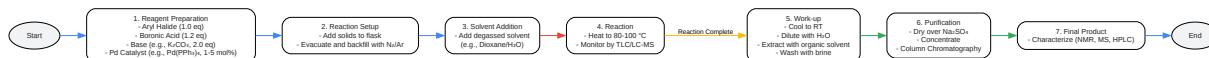
The final product should be characterized using standard analytical techniques, such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR to confirm the structure.
- Mass Spectrometry (MS): To confirm the molecular weight of the product.

- High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction using **2,4-Dimethoxypyrimidine-5-boronic acid**.



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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Development

Boronic acids and their derivatives have gained significant traction in medicinal chemistry, with several boron-containing drugs, such as Bortezomib, Ixazomib, and Vaborbactam, receiving FDA approval.[4][5] The pyrimidine scaffold is also a well-established pharmacophore present in a wide array of therapeutic agents.

The use of **2,4-Dimethoxypyrimidine-5-boronic acid** allows for the efficient synthesis of novel pyrimidine-containing compounds. These compounds are of great interest in drug discovery programs targeting a variety of diseases. For instance, pyrimidine derivatives are investigated as kinase inhibitors for anti-cancer therapies.[6] The ability to readily form C-C bonds via Suzuki coupling makes **2,4-Dimethoxypyrimidine-5-boronic acid** a valuable tool for generating libraries of diverse compounds for high-throughput screening and lead optimization in the pharmaceutical industry.

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